molecular formula C17H17ClN2O B2477281 4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide CAS No. 251097-23-1

4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide

Cat. No.: B2477281
CAS No.: 251097-23-1
M. Wt: 300.79
InChI Key: YRRLMBMIMNNHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is a chemical compound that features a pyrrolidine ring, a phenyl group, and a benzenecarboxamide moiety

Scientific Research Applications

4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide has several applications in scientific research:

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on synthesizing new derivatives of this compound and studying their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide typically involves the reaction of 4-chlorobenzoic acid with 4-(1-pyrrolidinyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenecarboxamides.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the phenyl and benzenecarboxamide groups contribute to the overall pharmacophore. The compound may modulate biological pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide
  • 4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzamide
  • 4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide

Uniqueness

4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile modifications, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRLMBMIMNNHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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